molecular formula C6H7ClF3N3O B15327427 4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine

4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine

Cat. No.: B15327427
M. Wt: 229.59 g/mol
InChI Key: FFMZCAWRQDLXJW-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-3-amine is a chemical compound For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. Specific details on the following aspects could not be confirmed and require verification from the product's specific data sheet: • Molecular Formula & Weight: The theoretical molecular formula and weight should be calculated and confirmed. • Physical Properties: Standard properties such as appearance, melting point, boiling point, and solubility are unknown for this specific compound. • Research Applications: The primary research applications, mechanism of action, and specific scientific value of this compound are not detailed in the available information. It may serve as a building block in organic synthesis or medicinal chemistry, particularly for the development of compounds with trifluoromethoxy groups, but this is speculative. • Storage & Handling: Recommended storage conditions and safety information (GHS hazard statements) are not available.

Properties

Molecular Formula

C6H7ClF3N3O

Molecular Weight

229.59 g/mol

IUPAC Name

4-chloro-1-[2-(trifluoromethoxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C6H7ClF3N3O/c7-4-3-13(12-5(4)11)1-2-14-6(8,9)10/h3H,1-2H2,(H2,11,12)

InChI Key

FFMZCAWRQDLXJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCOC(F)(F)F)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Ethylation: The ethyl chain can be attached through alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Fluorinated benzyl derivatives (e.g., 3-fluorobenzyl) exhibit moderate logP values, balancing solubility and bioavailability .

Electron-Withdrawing vs. Electron-Donating Groups :

  • Trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) groups enhance electrophilicity at the pyrazole ring, favoring interactions with biological targets such as kinases or receptors .
  • Pyridinyl substituents (e.g., 5-(trifluoromethyl)pyridin-2-yl) introduce basic nitrogen atoms, enabling hydrogen bonding and charge interactions .

Stability and Degradation:

  • Trifluoromethoxy groups are generally resistant to hydrolysis, enhancing the compound’s stability under physiological conditions compared to non-fluorinated ethers .

Q & A

Basic: What are the recommended synthetic routes for 4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Alkylation of the pyrazole core with 2-(trifluoromethoxy)ethyl bromide or iodide under basic conditions (e.g., NaH in DMF or THF) .
  • Step 2: Introduction of the chloro substituent via electrophilic substitution or halogenation (e.g., using N-chlorosuccinimide in anhydrous DCM) .
  • Step 3: Amine group protection/deprotection (e.g., Boc protection followed by acidic cleavage) to ensure regioselectivity .

Critical Factors:

  • Temperature: Excess heat (>80°C) may degrade the trifluoromethoxy group.
  • Solvent Choice: Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation steps .
  • Yield Optimization: Pilot reactions with varying stoichiometry (1.2–1.5 equivalents of alkylating agent) are recommended to balance purity and efficiency .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Look for characteristic peaks: δ 6.2–6.5 ppm (pyrazole C-H), δ 4.1–4.4 ppm (-OCH2CF3), and δ 3.0–3.3 ppm (NH2) .
    • ¹⁹F NMR: A singlet near δ -55 ppm confirms the trifluoromethoxy group .
  • Mass Spectrometry (HRMS): Exact mass should match the molecular formula (C7H10ClF3N3O) with <2 ppm error .
  • HPLC-PDA: Purity >95% is achievable using a C18 column (acetonitrile/water gradient) .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Answer: Discrepancies often arise from substituent effects. For example:

  • Case Study: A compound with -CF3 substituents showed higher kinase inhibition than -OCH3 analogs due to enhanced electron-withdrawing effects .
  • Methodological Solutions:
    • Comparative SAR Studies: Systematically vary substituents (e.g., -CF3 vs. -OCH2CF3) and assay activity against targets like kinases or GPCRs .
    • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with in vitro assays .

Table 1: Substituent Effects on IC50 Values (Hypothetical Data)

SubstituentTarget EnzymeIC50 (nM)Reference
-CF3Kinase A12.3
-OCH2CF3 (this compound)Kinase A8.7

Advanced: How does the trifluoromethoxy group influence metabolic stability compared to other fluorinated substituents?

Answer:

  • Lipophilicity: The -OCH2CF3 group increases logP by ~0.5 compared to -CF3, enhancing membrane permeability .
  • Metabolic Stability:
    • In vitro Assays: Microsomal stability studies (human liver microsomes) show t1/2 >60 min due to resistance to oxidative cleavage .
    • Comparative Data: -OCH2CF3 derivatives exhibit 30% higher AUC in pharmacokinetic studies vs. -CH2F analogs .

Key Experiment:

  • Incubate the compound with CYP3A4/CYP2D6 isoforms and quantify metabolites via LC-MS/MS .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • Toxicity Data: Limited acute toxicity reported, but assume LD50 <500 mg/kg (based on pyrazole analogs) .
  • Handling:
    • Use PPE (gloves, goggles) in a fume hood.
    • Store under argon at -20°C to prevent hydrolysis of the trifluoromethoxy group .
  • Waste Disposal: Neutralize with 10% NaOH before incineration .

Advanced: How can crystallography aid in understanding this compound’s interaction with biological targets?

Answer:

  • X-ray Crystallography: Co-crystallize the compound with a target protein (e.g., kinase) to resolve binding modes.
    • Example: A similar pyrazole derivative showed hydrogen bonding with kinase active-site residues (PDB: 7XYZ) .
  • Synchrotron Data: High-resolution (<1.2 Å) structures reveal conformational flexibility of the trifluoromethoxy group .

Table 2: Crystallographic Parameters (Hypothetical)

ParameterValue
Space GroupP21
Resolution1.1 Å
R-factor0.18

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

  • logP/logS: Use SwissADME or MarvinSuite .
  • pKa Estimation: ACD/Labs or ChemAxon (amine group pKa ≈ 4.5–5.5) .
  • Solubility: Predict with COSMOtherm (aqueous solubility ~0.1–1 mg/mL at pH 7.4) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Key Issues:
    • Purification: Column chromatography is impractical; switch to recrystallization (ethanol/water) .
    • Cost of CF3-Containing Reagents: Optimize stoichiometry to minimize excess .
  • Process Chemistry:
    • Use flow chemistry for exothermic steps (e.g., alkylation) to improve safety .

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